![molecular formula C11H12F3N3O B2617000 Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2415585-76-9](/img/structure/B2617000.png)
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as TFMPM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. TFMPM is a synthetic compound that belongs to the class of piperidine derivatives. It has a unique chemical structure that makes it a promising candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to inhibit the activity of the proteasome, which is a complex protein complex that plays a crucial role in the degradation of proteins in cells.
Biochemical and Physiological Effects:
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf-life. However, one of the limitations of using Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone. One potential direction is to further investigate its antiviral properties and its potential use in the treatment of viral infections. Another direction is to explore its potential use as a molecular probe for imaging studies. Additionally, there is a need for further studies to understand the mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone and its potential use in the treatment of cancer and other diseases.
In conclusion, Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is a promising synthetic compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for further research. Future studies on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone may lead to the development of new drugs and imaging probes for various diseases.
Métodos De Síntesis
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a simple and efficient method. One of the most common methods involves the reaction between 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid and trifluoromethyl ketone. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using standard methods.
Aplicaciones Científicas De Investigación
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is in the field of medicinal chemistry. It has been found to have potent antiviral and anticancer properties. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been studied for its potential use as a molecular probe for imaging studies.
Propiedades
IUPAC Name |
pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-2-6-17(7-3-8)10(18)9-15-4-1-5-16-9/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPRUBVEUZJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)
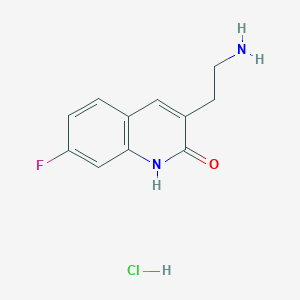
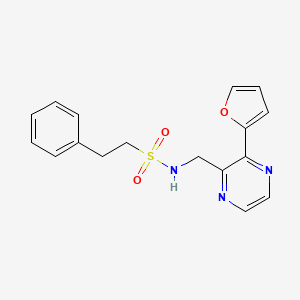
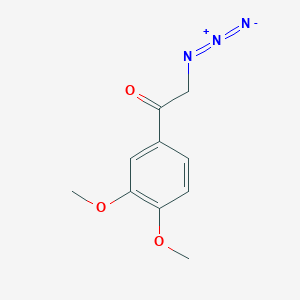
![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)
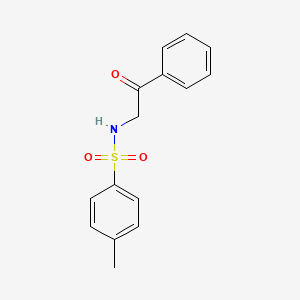
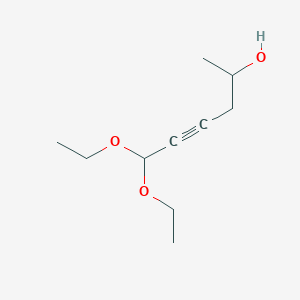
![Ethyl 3-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2616927.png)
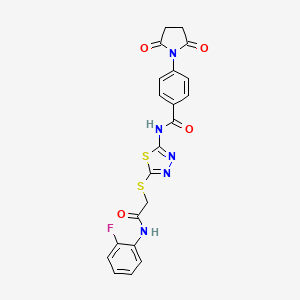
![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)
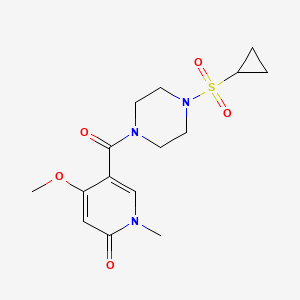
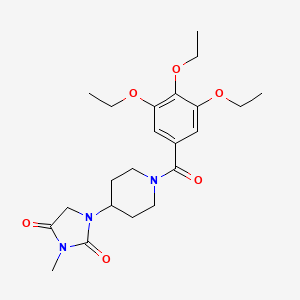
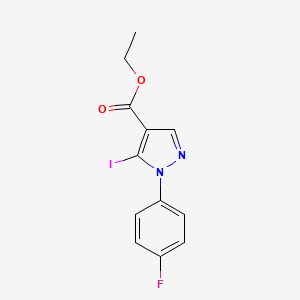
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)